chemical structure and properties of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide
chemical structure and properties of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide
An In-Depth Technical Guide to 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide: A Protected Histidine Derivative for Advanced Research
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide, a specialized derivative of the amino acid L-histidine. While not a commonly cataloged compound, its structure suggests significant utility in peptide synthesis and medicinal chemistry. This document will dissect its chemical architecture, infer its physicochemical properties based on its constituent moieties, and propose detailed synthetic and purification protocols. Furthermore, we will explore its potential applications, particularly in the realm of drug discovery, where the strategic incorporation of protected and methylated amino acid analogues is a cornerstone of modern molecular design. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of advanced building blocks for complex molecular synthesis.
Introduction and Molecular Overview
2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide is a non-standard amino acid derivative. Its systematic name describes a propanamide backbone with an amino group at the second carbon (α-carbon), an N-methyl group on the amide nitrogen, and a substantial side chain at the third carbon. This side chain is a 4-substituted imidazole ring, where the N1 position of the imidazole is protected by a triphenylmethyl (trityl) group. Essentially, this molecule is the N-methylamide of N(im)-trityl-L-histidine.
The presence of the trityl group, a bulky and acid-labile protecting group, is a key feature. In peptide synthesis, the imidazole side chain of histidine can be problematic due to its nucleophilicity and ability to coordinate with metal ions. The trityl group effectively masks the imidazole nitrogen, preventing unwanted side reactions during peptide chain elongation.[1][2] The N-methylamide at the C-terminus modifies the charge and hydrogen bonding potential of the carboxylic acid group, which can influence the molecule's solubility, membrane permeability, and metabolic stability. The "magic methyl" effect, where the addition of a methyl group can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, is a well-established principle in drug discovery.[3]
Chemical Structure
The chemical structure of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide is depicted below.
Caption: Chemical structure of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide.
Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C27H29N4O | Based on structural components. |
| Molecular Weight | ~437.55 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid. | N(im)-Trityl-L-histidine and its derivatives are typically white powders.[1] |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and dimethylformamide. Limited solubility in water. | The bulky, nonpolar trityl group and the N-methylamide functionality increase lipophilicity.[1] |
| Stability | Stable under basic and neutral conditions. Labile in acidic conditions. | The trityl group is readily cleaved by acids.[2][4] |
| Chirality | Chiral, typically synthesized from L-histidine, resulting in the (S)-enantiomer. | The α-carbon is a stereocenter. |
Synthesis and Purification
The synthesis of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide can be achieved through the amidation of a suitably protected N(im)-Trityl-L-histidine derivative. A common and effective method would involve the coupling of Nα-protected-N(im)-Trityl-L-histidine with methylamine, followed by the deprotection of the α-amino group.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol: Amide Coupling and Deprotection
This protocol outlines a general procedure for the synthesis, assuming the starting material is commercially available Nα-Boc-N(im)-Trityl-L-histidine.
Step 1: Amide Coupling
-
Dissolution: Dissolve Nα-Boc-N(im)-Trityl-L-histidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a coupling agent, for example, HATU (1.1 equivalents) and an amine base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amination: Add methylamine (as a solution in THF or as a hydrochloride salt with an additional equivalent of base) (1.2 equivalents) to the activated amino acid solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Nα-Boc protected product.
Step 2: Nα-Boc Deprotection
-
Dissolution: Dissolve the crude product from Step 1 in DCM.
-
Deprotection: Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The trityl group on the imidazole is stable to these conditions for a short period, allowing for selective Boc removal.[2]
-
Concentration: Remove the solvent and excess TFA under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product, 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable tool for medicinal chemists and peptide scientists.
Peptide Synthesis
As a protected amino acid derivative, its primary application is likely as a building block in solid-phase or solution-phase peptide synthesis. The N-methylamide at the C-terminus can serve as a stable mimic of a peptide bond, or it can be the C-terminal residue of a peptide chain, imparting increased resistance to carboxypeptidases. The trityl group ensures that the histidine side chain does not interfere with coupling reactions.[1]
Medicinal Chemistry and Drug Discovery
-
Improved Pharmacokinetics: The N-methylamide moiety can enhance metabolic stability and improve cell membrane permeability compared to a free carboxylic acid, which is often a desirable trait in drug candidates.[5]
-
Modulation of Biological Activity: Histidine residues are frequently involved in the active sites of enzymes and protein-protein interactions.[6][7] Introducing a methylated and protected histidine analogue can probe the structural and electronic requirements of these interactions. The methyl group can provide steric bulk or favorable hydrophobic interactions that may enhance binding affinity or selectivity.[3]
-
Standalone Bioactive Molecule: The compound itself could be screened for biological activity. Imidazole-containing compounds have a wide range of pharmacological properties.[8]
Signaling Pathway Diagram: Potential Role in Modulating Histidine-Dependent Pathways
Caption: Hypothetical mechanism of action for the target compound.
Conclusion
2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide represents a sophisticated chemical entity with considerable potential in advanced chemical synthesis and drug discovery. While direct experimental data on this specific molecule is sparse, a thorough analysis of its structural components allows for a robust understanding of its likely properties and applications. Its synthesis is achievable through established peptide coupling and protecting group methodologies. For researchers looking to incorporate modified histidine residues into peptides or to develop novel small molecule therapeutics, this compound offers a unique combination of side-chain protection and C-terminal modification that warrants further investigation.
References
-
PubChem. 2-Amino-3-(1H-indol-3-yl)propanamide. National Center for Biotechnology Information. [Link]
-
MDPI. Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. [Link]
-
ChemBK. n-methyl-propanamid. [Link]
-
SpectraBase. Propanamide, N-methyl-2-amino-. [Link]
-
NIST. Propanamide, N-methyl-. [Link]
-
PMC. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]
-
PMC. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. [Link]
-
MilliporeSigma. (R)-Methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride. [Link]
-
ResearchGate. The Study of the Effect of Histidine Derivatives as a Novel Antinociceptive and Anti-Inflammatory Activity. [Link]
-
MilliporeSigma. 2-Amino-N-methylpropanamide hydrochloride. [Link]
-
MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
-
ResearchGate. SYNTHESIS OF 2-METHYL-3-(N-PIPRERIDYL)PROPANE ACID THIOSEMICARBAZIDE AND ITS DERIVATIVES. [Link]
-
PubChem. 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. [Link]
-
EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
-
Wikipedia. 1-Methylimidazole. [Link]
-
PMC. Amino Acids in the Development of Prodrugs. [Link]
-
FooDB. Showing Compound L-1-Methylhistidine (FDB012119). [Link]
-
Radboud University Repository. Application of the Trityl Group in Peptide Chemistry. [Link]
- Google Patents. US3872095A - N-trityl-imidazoles and their production.
-
PMC. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. [Link]
-
Physical Chemistry Laboratory Server. N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. [Link]
-
Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
- Google Patents. EP0061933A2 - Histidine protection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. mdpi.com [mdpi.com]
- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 5. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
